Butyl (1-oxoallyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (1-oxoallyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with allyl alcohol under mild conditions . Another method includes the reaction of butyl chloroformate with allylamine in the presence of a base such as triethylamine . These reactions typically occur at room temperature and yield the desired carbamate product with high efficiency.
Industrial Production Methods
In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines has been explored . This method offers a more environmentally friendly approach by utilizing carbon dioxide as a raw material. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl (1-oxoallyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates and allyl derivatives.
Scientific Research Applications
Butyl (1-oxoallyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The carbamate group can be easily installed and removed under mild conditions, making it valuable in organic synthesis.
Biology: The compound is used in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Carbamate derivatives are explored for their potential as prodrugs and therapeutic agents.
Mechanism of Action
The mechanism of action of butyl (1-oxoallyl)carbamate involves its ability to form stable carbamate linkages with amines . This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which restricts conformational flexibility . The carbamate group can participate in hydrogen bonding, enhancing its interactions with target molecules .
Comparison with Similar Compounds
Butyl (1-oxoallyl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: Utilized in the production of pesticides and herbicides.
This compound is unique due to its allyl group, which provides additional reactivity and versatility in chemical reactions.
Properties
CAS No. |
64641-87-8 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-6-12-8(11)9-7(10)4-2/h4H,2-3,5-6H2,1H3,(H,9,10,11) |
InChI Key |
IUGOJGRUYWFWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.